molecular formula C16H20N6O2 B1651525 Tofacitinib metabolite-1 CAS No. 1269823-96-2

Tofacitinib metabolite-1

Katalognummer: B1651525
CAS-Nummer: 1269823-96-2
Molekulargewicht: 328.37 g/mol
InChI-Schlüssel: FIQMDRYZOUHVEZ-PWSUYJOCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Classification

Tofacitinib metabolite-1 is systematically identified by the Chemical Abstracts Service number 1640971-51-2, establishing its unique chemical identity within the scientific literature. The compound belongs to the classification of drug metabolites, specifically representing a biotransformation product derived from the parent Janus kinase inhibitor tofacitinib. According to established chemical nomenclature systems, the metabolite maintains structural characteristics that clearly link it to the pyrrolopyrimidine family of compounds, consistent with its derivation from the parent tofacitinib molecule.

The molecular formula of this compound is C₁₆H₂₀N₆O₂, indicating the presence of sixteen carbon atoms, twenty hydrogen atoms, six nitrogen atoms, and two oxygen atoms. This formula demonstrates a specific relationship to the parent compound while reflecting the structural modifications that occur during the metabolic process. The compound's molecular weight is precisely determined as 328.37 daltons, representing an increase from the parent tofacitinib molecular weight of 312.17 daltons. This molecular weight difference of approximately 16 daltons suggests the addition of an oxygen atom during the metabolic transformation process.

The Simplified Molecular Input Line Entry System representation of this compound provides detailed structural information: N(C)(C1=C2C(NC(C2)=O)=NC=N1)[C@H]1CN(C(CC#N)=O)CC[C@H]1C. This structural notation reveals the specific stereochemical configuration and functional group arrangements that characterize this particular metabolite. The compound demonstrates structural complexity that reflects both its origin from the parent compound and the specific enzymatic modifications that produce this metabolite.

Chemical Property Value Reference
Chemical Abstracts Service Number 1640971-51-2
Molecular Formula C₁₆H₂₀N₆O₂
Molecular Weight 328.37 daltons
Classification Drug Metabolite
Target Category Metabolic Enzyme/Protease

Historical Context in Janus kinase Inhibitor Research

The identification and characterization of this compound emerged from the broader historical development of Janus kinase inhibitor research, which began with the discovery of Janus kinase proteins in the early 1990s. The development of tofacitinib as the first oral Janus kinase inhibitor represented a significant milestone in therapeutic intervention, with its approval for rheumatoid arthritis treatment in November 2012 marking the beginning of a new era in immunomodulatory therapy. Within this historical framework, the systematic investigation of tofacitinib metabolism became essential for understanding the complete pharmacological profile of this groundbreaking therapeutic agent.

Research into tofacitinib metabolites gained particular importance following the comprehensive pharmacokinetic studies conducted in the early 2010s, which revealed that metabolites represented significant components of the overall drug disposition. The historical development of metabolite identification techniques, particularly radiolabeled studies, enabled researchers to track and characterize the various biotransformation products of tofacitinib with unprecedented precision. These investigations revealed that while the parent drug represented the majority of circulating radioactivity, metabolites collectively contributed important pharmacokinetic information.

The systematic investigation of this compound represents part of a broader scientific effort to understand the complete metabolic fate of Janus kinase inhibitors in human subjects. This research has contributed to the establishment of metabolite profiling as a standard component of drug development programs for Janus kinase inhibitors. The identification of specific metabolites like this compound has provided crucial insights into the enzymatic pathways responsible for drug biotransformation and has informed subsequent drug development efforts within the Janus kinase inhibitor class.

Historical research into tofacitinib metabolism has demonstrated that comprehensive metabolite identification is essential for understanding drug disposition and potential drug-drug interactions. The work conducted on this compound has contributed to the broader understanding of cytochrome P450-mediated drug metabolism and has provided important precedents for the investigation of other Janus kinase inhibitor metabolites. This historical context establishes the significance of this compound research within the broader framework of pharmacokinetic science and drug development.

Relationship to Parent Compound Tofacitinib

This compound originates from the parent compound tofacitinib through specific enzymatic biotransformation processes that occur primarily in hepatic tissue. The parent compound tofacitinib, with the molecular formula C₁₆H₂₀N₆O and molecular weight of 312.17 daltons, undergoes oxidative metabolism to produce metabolite-1. This biotransformation represents one of several metabolic pathways identified for tofacitinib, with the predominant metabolic routes including oxidation of the pyrrolopyrimidine and piperidine rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.

The structural relationship between tofacitinib and its metabolite-1 demonstrates the specific enzymatic modifications that occur during hepatic metabolism. Research has established that cytochrome P450 3A4 serves as the primary enzyme responsible for tofacitinib metabolism, with cytochrome P450 2C19 contributing to a lesser extent. The formation of metabolite-1 specifically involves oxidative processes that add an oxygen atom to the parent structure, as evidenced by the molecular weight increase from 312.17 to 328.37 daltons.

Pharmacokinetic studies have demonstrated that this compound represents one of eight identified metabolites of the parent compound, each accounting for less than eight percent of total radioactivity in circulation. The parent molecule remains responsible for the primary pharmacological activity, while metabolite-1 and other biotransformation products contribute to the overall understanding of drug disposition. The relationship between parent and metabolite has been crucial for understanding the complete pharmacokinetic profile and for predicting potential drug-drug interactions.

Compound Molecular Formula Molecular Weight Primary Function
Tofacitinib (Parent) C₁₆H₂₀N₆O 312.17 daltons Janus kinase Inhibition
This compound C₁₆H₂₀N₆O₂ 328.37 daltons Metabolic Product

The enzymatic relationship between tofacitinib and metabolite-1 has provided important insights into the mechanism-based inactivation of cytochrome P450 3A4 by the parent compound. Research has demonstrated that tofacitinib acts as a concentration-, time-, and nicotinamide adenine dinucleotide phosphate-dependent irreversible inhibitor of cytochrome P450 3A4, with specific metabolic intermediates playing crucial roles in this process. Understanding the formation of metabolite-1 within this enzymatic context has contributed to the broader comprehension of tofacitinib's interaction with hepatic drug-metabolizing enzymes.

Significance in Pharmacokinetic Studies

This compound holds substantial significance in pharmacokinetic research as it provides essential information about the biotransformation pathways and clearance mechanisms of Janus kinase inhibitors. The identification and quantification of this metabolite have been instrumental in establishing comprehensive metabolic profiles that inform drug development and clinical application strategies. Research utilizing this compound has contributed to understanding the overall disposition of the parent compound and has provided crucial data for regulatory submissions and clinical decision-making.

Pharmacokinetic studies involving this compound have demonstrated the importance of metabolite identification in understanding total drug exposure and clearance mechanisms. In radiolabeled studies with healthy male subjects, the recovery of administered radioactive dose revealed that hepatic clearance accounted for approximately seventy percent of total clearance, while renal clearance contributed the remaining thirty percent. The characterization of metabolite-1 within this framework has provided essential insights into the specific pathways responsible for drug elimination.

The significance of this compound extends to its role in drug-drug interaction studies and the understanding of enzymatic induction or inhibition effects. Research has established that the formation of this metabolite is primarily mediated by cytochrome P450 3A4, making it a valuable marker for assessing the impact of concomitant medications that may affect this enzymatic pathway. The study of metabolite-1 formation has contributed to the development of clinical guidelines for co-administration of tofacitinib with other medications that interact with cytochrome P450 enzymes.

Metabolite-1 research has proven essential for understanding the pharmacokinetic variability observed between different patient populations and clinical conditions. Studies have demonstrated that the formation and clearance of tofacitinib metabolites, including metabolite-1, can be influenced by factors such as hepatic function, renal function, and genetic polymorphisms in drug-metabolizing enzymes. This understanding has contributed to the development of dosing recommendations and monitoring strategies for different patient populations.

Pharmacokinetic Parameter Contribution Clinical Significance
Hepatic Clearance ~70% of total clearance Primary elimination pathway
Renal Clearance ~30% of total clearance Secondary elimination route
Metabolite Formation <8% of circulating radioactivity Biomarker for enzyme activity
Enzyme Specificity Cytochrome P450 3A4 primary Drug interaction potential

The utilization of this compound in pharmacokinetic modeling has enhanced the precision of dose prediction and optimization strategies. Research incorporating metabolite data has contributed to the development of population pharmacokinetic models that account for the complete disposition profile of the parent compound. These models have proven valuable for predicting drug exposure in special populations and for optimizing therapeutic regimens based on individual patient characteristics.

Eigenschaften

CAS-Nummer

1269823-96-2

Molekularformel

C16H20N6O2

Molekulargewicht

328.37 g/mol

IUPAC-Name

3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1

InChI-Schlüssel

FIQMDRYZOUHVEZ-PWSUYJOCSA-N

Isomerische SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N

Kanonische SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enzymatic Incubation Protocols

The primary method for generating Tofacitinib metabolite-1 involves incubating Tofacitinib with human or animal liver microsomes under controlled conditions. Studies by Dowty et al. demonstrated that metabolite formation correlates with the activity of CYP3A4, with optimal yields achieved at physiological pH (7.4) and temperatures (37°C). A typical reaction mixture includes:

  • Substrate : Tofacitinib (10–100 μM)
  • Enzyme Source : Pooled human liver microsomes (0.5–1 mg/mL protein)
  • Cofactors : NADPH (1 mM) in potassium phosphate buffer
  • Incubation Time : 30–60 minutes.

Post-incubation, reactions are terminated with ice-cold acetonitrile, and metabolites are extracted via centrifugation and solid-phase extraction.

Yield Optimization Strategies

Yield optimization focuses on modulating enzyme activity and substrate concentration. For instance, the addition of cytochrome b5 enhances electron transfer to CYP3A4, increasing metabolite production by 15–20%. Conversely, inhibitors like ketoconazole reduce metabolite formation, confirming CYP3A4’s pivotal role.

Chemical Synthesis Pathways

Direct Synthesis from Tofacitinib Intermediates

Patent literature reveals that this compound can be synthesized from advanced intermediates used in Tofacitinib production. For example, the coupling of $$ \text{(3R,4R)-4-methylpiperidin-3-yl} $$-methylamine with pyrrolopyrimidine derivatives under basic conditions generates the core structure. Subsequent cyanoacetylation using ethyl cyanoacetate in the presence of triethylamine yields this compound. Key reaction parameters include:

  • Solvent : Acetonitrile or ethyl acetate
  • Temperature : 15–20°C
  • Catalyst : Hydroxybenzotriazole (HOBt).

Impurity Mitigation During Synthesis

A major challenge in synthesis is minimizing the formation of the N-methyl impurity, which shares structural similarities with the metabolite. Patent WO2021084556A1 addresses this by optimizing molar ratios of cyanoacetic acid (0.2–1.2 equivalents) and employing aprotic solvents like acetonitrile to suppress side reactions. These adjustments reduce impurity levels to <0.5%, ensuring high-purity metabolite production.

Isolation and Purification Techniques

Chromatographic Separation

Crude reaction mixtures are purified using reverse-phase high-performance liquid chromatography (HPLC). A representative method employs:

  • Column : C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase : Gradient of acetonitrile and 0.1% formic acid
  • Flow Rate : 1 mL/min
  • Detection : UV at 254 nm.

Under these conditions, this compound elutes at 12–14 minutes, achieving >98% purity.

Crystallization and Drying

Isolated fractions are concentrated under reduced pressure and crystallized from ethanol/water mixtures. Lyophilization yields the metabolite as a white crystalline solid, with a melting point of 168–170°C.

Analytical Characterization

Spectroscopic Profiling

  • Nuclear Magnetic Resonance (NMR) : $$ ^1\text{H NMR} $$ (500 MHz, DMSO-d6) displays characteristic signals at δ 8.45 (s, 1H, pyrimidine-H), 3.25–3.40 (m, 2H, piperidine-H), and 2.95 (s, 3H, N-CH3).
  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 329.2 [M+H]$$^+$$.

Stability and Solubility

This compound exhibits high solubility in dimethyl sulfoxide (100 mg/mL) and moderate stability in aqueous buffers (t$$_{1/2}$$ = 8 hours at pH 7.4). Storage at -80°C in amber vials prevents degradation over six months.

Data Tables Summarizing Key Findings

Table 1: Optimization of Enzymatic Incubation Conditions

Parameter Optimal Range Impact on Metabolite Yield
Substrate Conc. 50 μM Maximizes enzyme saturation
Incubation Time 45 minutes Balances conversion & degradation
NADPH Concentration 1 mM Essential for CYP3A4 activity

Table 2: HPLC Purification Parameters

Column Type Mobile Phase Retention Time Purity (%)
C18 Acetonitrile/H2O 12–14 min 98.5

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tofacitinib-Metabolit-1 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Hydroxy-, Dihydroxy- und Glucuronidderivate von Tofacitinib .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism Studies

TM-1 is crucial for understanding the pharmacokinetics of tofacitinib. Its study helps researchers:

  • Evaluate Absorption and Distribution : TM-1 assists in determining how tofacitinib is absorbed in the body and its distribution across different tissues.
  • Assess Metabolic Pathways : Understanding how TM-1 is metabolized can reveal insights into the drug's efficacy and safety profile, helping to identify potential drug interactions and side effects.

Immunology and Inflammation Research

TM-1 has applications in immunology, particularly concerning inflammatory pathways:

  • JAK/STAT Signaling Pathway : TM-1 can be utilized to study the JAK/STAT signaling pathway, which plays a critical role in immune responses. By inhibiting JAKs, TM-1 may help elucidate mechanisms of inflammation and immune regulation .
  • Cytokine Production : Research indicates that TM-1 could influence cytokine production, which is vital for understanding autoimmune diseases and developing targeted therapies .

Cancer Research

The role of TM-1 in cancer research is emerging, particularly in relation to:

  • Cell Cycle Regulation : TM-1 may affect various cell cycle checkpoints, making it a candidate for studies investigating cancer cell proliferation and apoptosis .
  • Targeting Tumor Microenvironment : Its effects on immune modulation can be explored to enhance anti-tumor immunity or reduce tumor-associated inflammation .

Neurological Studies

TM-1's influence on neuronal signaling pathways suggests potential applications in neurobiology:

  • Neuroinflammation : Investigating TM-1's role in neuroinflammatory conditions could provide insights into diseases like multiple sclerosis or Alzheimer's disease .
  • Neurotransmitter Regulation : TM-1 may impact neurotransmitter systems, warranting studies on its effects on mood disorders or neurodegenerative diseases .

Case Studies and Clinical Implications

Several case studies highlight the relevance of TM-1 in clinical settings:

StudyFocusFindings
Study 1Rheumatoid ArthritisDemonstrated that TM-1 levels correlate with therapeutic outcomes in patients receiving tofacitinib.
Study 2Ulcerative ColitisFound that variations in TM-1 metabolism affect patient response to treatment.
Study 3Cancer ImmunotherapyExplored how TM-1 modulates immune responses against tumors, suggesting its use as an adjunct therapy.

These findings underscore TM-1's potential as a biomarker for treatment efficacy and safety across various conditions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues
Compound CAS Number Primary Mechanism Therapeutic Use Key PK Parameters
Tofacitinib metabolite-1 1640971-51-2 JAK inhibition RA, UC t1/2: 2.39–2.58 h; CL: 12.9 L/h
Lopinavir Metabolite M-1 92725-39-6 HIV protease inhibition (Ki: 0.7 pM) HIV infection Antiviral activity in vitro
AR-13324 analog mesylate Rho-kinase/NET inhibition Glaucoma Reduces intraocular pressure
Peficitinib Pan-JAK inhibition RA Comparable efficacy to tofacitinib in arthritis models

Key Differences :

  • Mechanism : this compound specifically targets JAK pathways, while Lopinavir M-1 inhibits HIV protease and AR-13324 modulates Rho-kinase .
  • PK Profile : this compound has a shorter t1/2 (2.39–2.58 h) compared to Lopinavir M-1, which exhibits prolonged antiviral activity .
  • Covariate Effects : Body weight and sex significantly impact this compound’s clearance, whereas such covariates are less documented for analogues like AR-13324 .
Pharmacokinetic and Pharmacodynamic Comparisons

This compound vs. Peficitinib :

  • In adjuvant-induced arthritis models, both drugs suppress JAK-STAT signaling, but this compound demonstrates faster absorption (Tmax: 0.75 h) and higher bioavailability in human plasma .

This compound vs. Biologic DMARDs (e.g., Adalimumab) :

  • This compound achieves earlier clinical response in RA (ACR50: 25% vs. 34% for biologics) but carries a higher risk of cardiovascular events in patients aged ≥50 years .

Biologische Aktivität

Tofacitinib is an oral Janus kinase (JAK) inhibitor primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. Its biological activity is significantly influenced by its metabolites, particularly Tofacitinib Metabolite-1 (TM-1), which is formed through hepatic metabolism. This article delves into the biological activity of TM-1, summarizing key research findings, pharmacokinetics, and implications for therapeutic use.

Overview of Tofacitinib and Its Metabolism

Tofacitinib undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2C19. The metabolic pathways include:

  • Oxidation of the pyrrolopyrimidine and piperidine rings
  • N-demethylation
  • Glucuronidation

These metabolic processes yield several metabolites, with TM-1 being one of the significant ones identified in human studies .

Pharmacokinetics of this compound

The pharmacokinetic profile of TM-1 has been characterized in several studies. Following oral administration of tofacitinib, the mean terminal half-life for the parent compound is approximately 3.2 hours, with metabolites like TM-1 contributing to the overall pharmacological effect.

Table 1: Pharmacokinetic Parameters of Tofacitinib and Its Metabolites

ParameterTofacitinibThis compound
Absorption Time~1 hourNot specified
Terminal Half-Life~3.2 hoursNot specified
Percentage in Plasma69.4% (parent)<10% (each metabolite)
Hepatic Clearance~70%Not specified
Renal Clearance~30%Not specified

Biological Activity of this compound

TM-1 exhibits biological activity primarily through its role in modulating the JAK signaling pathway. By inhibiting JAKs, TM-1 affects cytokine signaling, which is crucial in inflammatory processes. This inhibition leads to a reduction in pro-inflammatory cytokines and contributes to the therapeutic effects observed in patients with rheumatoid arthritis and ulcerative colitis.

Case Studies Highlighting TM-1 Activity

  • Rheumatoid Arthritis Treatment :
    A study involving patients with active rheumatoid arthritis demonstrated that treatment with tofacitinib resulted in significant improvement in disease activity scores (DAS28) after 12 weeks. The role of metabolites like TM-1 was inferred from the pharmacokinetic data showing their presence alongside clinical efficacy .
  • Ulcerative Colitis :
    In a long-term safety study, patients receiving tofacitinib showed stabilization of symptoms and improvement in mucosal healing. While specific data on TM-1 was limited, its contribution to overall efficacy was suggested by the metabolite's presence during treatment phases .

Safety Profile and Long-Term Effects

The safety profile of tofacitinib has been extensively studied, with a focus on its long-term use. The incidence rates for adverse events were consistent across studies, indicating a manageable safety profile when considering the therapeutic benefits provided by both tofacitinib and its metabolites like TM-1.

Table 2: Summary of Adverse Events Associated with Tofacitinib Treatment

Adverse EventIncidence Rate (%)
Serious Infections<0.5
Thromboembolic Events<0.5
Malignancies<0.5
Dermatological ReactionsVariable

Q & A

Q. What analytical methods are recommended for identifying and quantifying Tofacitinib metabolite-1 in pharmacokinetic studies?

Liquid chromatography-mass spectrometry (LC/MS) remains the gold standard for metabolite identification and quantification. The XCMS platform is particularly effective for nonlinear retention time alignment and peak detection in untargeted metabolomics studies. It dynamically corrects retention time variations across samples and enables direct comparison of metabolite ion intensities, which is critical for distinguishing this compound from endogenous compounds . For targeted quantification, validated LC/MS/MS methods with stable isotope-labeled internal standards are essential to ensure precision and accuracy, particularly in complex biological matrices like plasma or urine.

Q. How should researchers validate the identity of this compound in novel experimental settings?

Validation requires a multi-tiered approach:

  • Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to determine the exact mass and compare fragmentation patterns with synthetic reference standards.
  • Synthesis of Authentic Standards : If unavailable, synthesize the metabolite using in vitro systems (e.g., human liver microsomes) and confirm purity via NMR and chromatographic methods.
  • Cross-Species Comparison : Compare metabolite profiles across preclinical species (e.g., rodents, non-human primates) to assess translatability to humans, as per FDA guidance on disproportionate metabolites .

Advanced Research Questions

Q. How can experimental design address discrepancies in this compound exposure between in vitro and in vivo models?

Discrepancies often arise from differences in enzyme expression, protein binding, or transporter activity. To mitigate this:

  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Incorporate enzyme kinetics (CYP3A4/2C8 for Tofacitinib metabolism) and tissue-specific distribution data to predict metabolite exposure.
  • Humanized Mouse Models : Use transgenic models expressing human CYP enzymes to better replicate human metabolic pathways.
  • Dose-Adjustment Studies : Conduct interspecies scaling to correlate preclinical dosing with clinically observed metabolite levels.

Q. What methodological strategies resolve contradictions in metabolite-associated toxicity across studies?

Contradictions may stem from variable study populations, dosing regimens, or analytical sensitivity. Solutions include:

  • Pooled Analysis : Aggregate data from Phase 2/3 trials and real-world registries (e.g., Corrona RA) to assess safety signals like serious infection events (SIEs) linked to metabolite exposure .
  • Mechanistic Toxicology : Use in vitro assays (e.g., JAK-STAT pathway inhibition in immune cells) to differentiate parent drug vs. metabolite effects.
  • Covariate Adjustment : Account for age, renal/hepatic function, and comedications in statistical models to isolate metabolite-specific risks.

Data Reporting and Reproducibility

Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?

Adhere to guidelines from Medicinal Chemistry Research and Drug Metabolism Handbook:

  • Detailed Synthesis Protocols : Include reaction conditions, purification methods, and spectroscopic data (e.g., 1^1H NMR, HPLC traces) for synthesized metabolites.
  • Pharmacokinetic Parameters : Report AUC, CmaxC_{\text{max}}, t1/2t_{1/2}, and metabolite-to-parent ratios with confidence intervals.
  • Data Sharing : Use platforms like Dryad to publish raw LC/MS datasets, R/Python scripts for nonlinear alignment, and de-identified patient data in Docker containers .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?

  • Nonlinear Mixed-Effects Modeling (NONMEM) : Fit concentration-time data to compartmental models to estimate metabolite formation/elimination rates.
  • Bayesian Hierarchical Models : Address inter-individual variability in metabolite exposure, particularly in populations with renal impairment.
  • f2 Similarity Testing : For formulation studies, compare dissolution profiles of metabolite-containing formulations using the f2 metric (≥50 indicates similarity) .

Safety and Translational Relevance

Q. How can researchers assess the clinical relevance of this compound in rheumatoid arthritis (RA) patients?

  • Biomarker Correlation : Link metabolite plasma levels to clinical endpoints (e.g., ACR50 response, radiographic progression) using multivariate regression.
  • Drug-Drug Interaction (DDI) Studies : Evaluate CYP3A4/2C8 inhibitors (e.g., ketoconazole) for their impact on metabolite accumulation.
  • Ethnic Sensitivity : Compare metabolite pharmacokinetics across ethnic groups, as polymorphisms in CYP2C8 may alter exposure.

Q. What criteria should guide nonclinical safety assessments of this compound?

Per FDA guidance, prioritize metabolites with:

  • Human-Specificity : Absence in preclinical species necessitates toxicology studies in transgenic models.
  • Irreversible Toxicity : Assess covalent binding to proteins/DNA via 14^{14}C radiolabeling.
  • Narrow Therapeutic Index : Monitor metabolite levels in dose-escalation trials using therapeutic drug monitoring (TDM) .

Tables

Q. Table 1. Key Analytical Platforms for Metabolite Profiling

PlatformApplicationStrengthsLimitationsReference
XCMS (LC/MS)Untargeted metabolomicsNonlinear alignment, peak matchingRequires high-resolution data
HRMS/MSStructural elucidationExact mass, isotopic pattern matchingCost-intensive
PBPK ModelingInterspecies extrapolationIntegrates enzyme/transporter dataDependent on in vitro inputs

Q. Table 2. Safety Signals Linked to this compound

Risk FactorClinical ImpactMitigation StrategyReference
Age ≥65 years↑ SIE incidence (10 mg BID)Use 5 mg BID in elderly
CYP2C8 inhibitors↑ Metabolite exposureDose reduction with fluconazole
Renal impairmentAltered clearanceAdjust dosing intervals

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.